molecular formula C11H14N2O4 B2844564 N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide CAS No. 1396809-92-9

N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide

Cat. No.: B2844564
CAS No.: 1396809-92-9
M. Wt: 238.243
InChI Key: CDWBXUCEZNQBRQ-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a synthetic organic compound characterized by the presence of a cyclopropyl group, a furan ring, and an oxalamide moiety

Scientific Research Applications

N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide typically involves the reaction of cyclopropylamine with 2-(furan-3-yl)-2-hydroxyethyl oxalyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an anhydrous solvent, such as dichloromethane, under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The furan ring in this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The hydroxyl group in the compound can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amines derived from the reduction of the oxalamide moiety.

    Substitution: Ethers or esters formed from the substitution of the hydroxyl group.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N1-cyclopropyl-N2-(2-(furan-3-yl)ethyl)oxalamide
  • N1-cyclopropyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
  • N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide

Comparison: N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. The furan ring also contributes to its unique properties compared to other similar compounds.

Properties

IUPAC Name

N'-cyclopropyl-N-[2-(furan-3-yl)-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c14-9(7-3-4-17-6-7)5-12-10(15)11(16)13-8-1-2-8/h3-4,6,8-9,14H,1-2,5H2,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWBXUCEZNQBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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